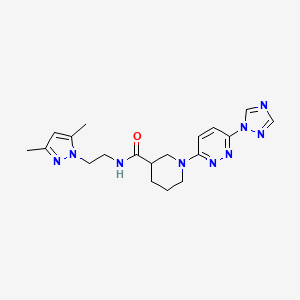![molecular formula C14H7F4N3O2 B2602284 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 310451-82-2](/img/structure/B2602284.png)
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical with the CAS Number 310451-82-2 . Its molecular formula is C14H7F4N3O2 and it has a molecular weight of 325.22 .
Synthesis Analysis
The synthesis of this compound involves the reaction of C16H11F4N3O2 with sodium hydroxide in ethanol and water at 65°C for 4 hours . This is followed by a reaction with hydrogen chloride at 20°C, with the pH adjusted to 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H7F4N3O2/c15-8-3-1-7 (2-4-8)9-5-11 (14 (16,17)18)21-12 (19-9)6-10 (20-21)13 (22)23/h1-6H, (H,22,23) . This indicates the presence of fluorophenyl and trifluoromethyl groups attached to a pyrazolopyrimidine core, with a carboxylic acid group also present.Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.22 . The melting point and other physical properties are not well-documented in the literature.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs . They have varied and significant biological activities, and accordingly, considerable methods have been devised to prepare these compounds . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The current review highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidines as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Bioapplication to Probing Lipid Droplets
A new fluorescent core skeleton containing pyrazolo[1,5-a]pyridine-fused pyrimidine, called fluoremidine (FD), was discovered . FD analogues were prepared via a one-pot silver-catalyzed cascade cyclization . An N,N-dimethylamino group at the R1- and R2-positions plays important roles in controlling fluorescence brightness and emission wavelength . FD shows excellent solvatochromism with turn-on fluorescence in the lipophilic environment, which was utilized to design a fluorescent probe, FD13, for visualizing lipid droplets in living cells .
Antimicrobial and Anticancer Applications
Pyrazolo[1,5-a]pyrimidines have shown potential as antimicrobial and anticancer agents . They have been found to exhibit anti-proliferative, analgesic, and antioxidant properties . Additionally, they have been studied as carboxylesterase, translocator protein, and PDE10A inhibitors, and selective kinase inhibitors . The methods used to prepare these compounds vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .
Antiviral Applications
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising scaffold to develop potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses . A 1,2,4-triazole group was discovered to substitute a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . This isosteric replacement improves potency and metabolic stability at a cost of solubility .
Fluorescent Probes
A new fluorescent core skeleton containing pyrazolo[1,5-a]pyridine-fused pyrimidine, called fluoremidine (FD), was discovered . FD analogues were prepared via a one-pot silver-catalyzed cascade cyclization . An N,N-dimethylamino group at the R1- and R2-positions plays important roles in controlling fluorescence brightness and emission wavelength . This discovery has potential applications in the development of fluorescent probes for various scientific research purposes .
Inhibitors for β-Coronavirus Replication
The pyrazolo[1,5-a]pyrimidine scaffold is a promising scaffold to develop potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses . A 1,2,4-triazole group was discovered to substitute a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . This isosteric replacement improves potency and metabolic stability at a cost of solubility . This discovery has potential applications in the development of antiviral drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)21-12(19-9)6-10(20-21)13(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSLRXYYANFMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

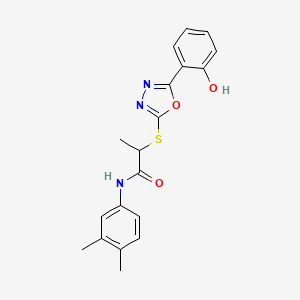
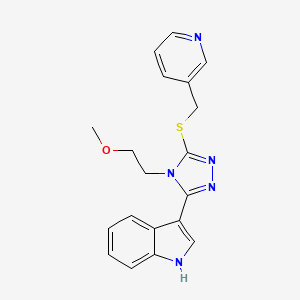
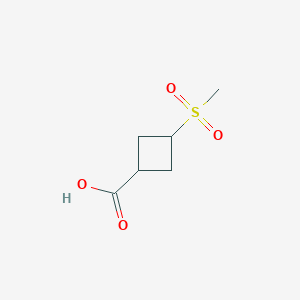
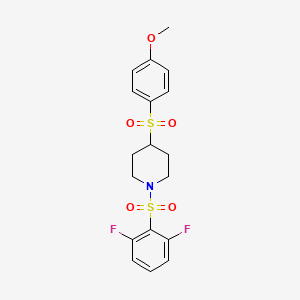
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)
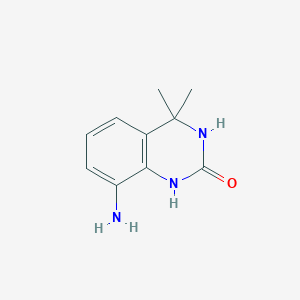
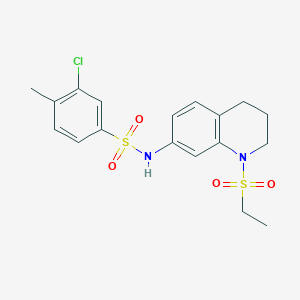
![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)
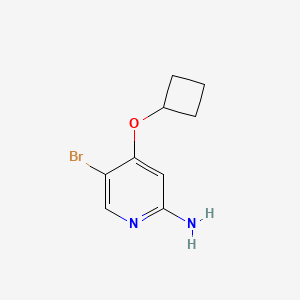
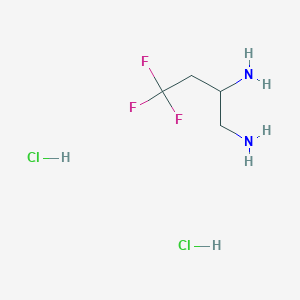
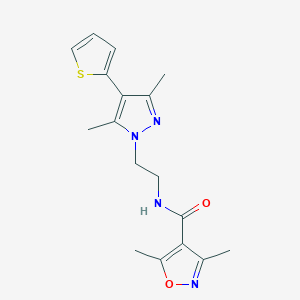
![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)
